2-Methyl Harmine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

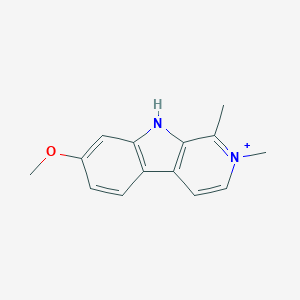

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium is a heterocyclic compound that belongs to the indole family. This compound is known for its unique structure, which includes a pyridoindole core with methoxy and dimethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium typically involves the construction of the indole core followed by the introduction of the methoxy and dimethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methyl-3-nitroaniline with methoxyacetaldehyde under acidic conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

2-Methyl harmine has been investigated for its potential antitumor effects. Research indicates that harmine and its derivatives can inhibit cancer cell proliferation and metastasis through several mechanisms:

- Cell Cycle Regulation : Harmine induces cell cycle arrest in various cancer types, including colon and pancreatic cancers, by modulating cyclin expression and inhibiting specific signaling pathways .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells via mitochondrial pathways and modulation of Bcl-2 family proteins .

- Combination Therapy : Harmine has shown promise as an adjuvant therapy when combined with traditional chemotherapeutics like paclitaxel, enhancing their efficacy against resistant cancer cells .

Table 1: Antitumor Mechanisms of this compound

| Mechanism | Description | Cancer Types Affected |

|---|---|---|

| Cell Cycle Arrest | Induces G1/S and G2/M phase arrest | Colon, Pancreatic |

| Apoptosis Induction | Activates mitochondrial pathways | Various |

| Inhibition of Metastasis | Reduces MMP expression and angiogenesis | Glioma, Ovarian |

| Radiosensitization | Enhances effects of radiotherapy | Pancreatic |

Neuroprotective Effects

This compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases:

- Oxidative Stress Reduction : The compound decreases oxidative stress markers and enhances antioxidant enzyme activity (e.g., superoxide dismutase) in neuronal models .

- Protein Aggregation Inhibition : It has been demonstrated to reduce protein aggregation associated with Huntington’s disease by decreasing intracellular aggregation of mutant huntingtin proteins .

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Effect on Neurons | Disease Models |

|---|---|---|

| Antioxidant Activity | Increases antioxidant enzyme levels | Neurodegenerative Disorders |

| Protein Aggregation | Reduces aggregation of misfolded proteins | Huntington’s Disease |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens:

- Antiparasitic Activity : Studies have shown that harmine derivatives exhibit activity against Toxoplasma gondii and Leishmania species by inhibiting their replication and invasion capabilities .

- Bacterial Inhibition : Harmine has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

Table 3: Antimicrobial Efficacy of this compound

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Protozoan | Inhibition of replication in T. gondii | |

| Leishmania | Necrosis via membrane damage | |

| Bacterial | Broad-spectrum antimicrobial effects |

Psychiatric Applications

Harmine derivatives are being investigated for their effects on mental health disorders:

- Monoamine Oxidase Inhibition : As a reversible inhibitor of monoamine oxidase A (MAO-A), this compound may enhance monoamine levels, potentially benefiting conditions like depression and anxiety .

- Neuropsychiatric Disorders : Its potential use in treating disorders such as Alzheimer's disease is under exploration due to its neuroprotective properties and ability to modulate neurotransmitter systems .

Mecanismo De Acción

The mechanism of action of 7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound shares a similar core structure but lacks one of the dimethyl groups.

1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium-7-ol: This compound has a hydroxyl group instead of a methoxy group.

Uniqueness

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Actividad Biológica

2-Methyl harmine, a derivative of the β-carboline alkaloid harmine, has been the subject of extensive research due to its significant biological activities. This compound is noted for its potential therapeutic applications, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, focusing on its effects against various pathogens and cancer cells, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (C₁₃H₁₀N₂) is characterized by a methyl group at the second position of the harmine structure. This modification enhances its biological activity compared to its parent compound.

Antiparasitic Effects

Recent studies have demonstrated that this compound exhibits potent antiparasitic properties, particularly against Toxoplasma gondii, a significant human pathogen. The compound's mechanism involves inhibiting the invasion and replication of the parasite in host cells.

- In Vitro Studies : Research indicated that this compound effectively reduced the replication rates of T. gondii tachyzoites in a dose-dependent manner without causing cytotoxicity to host cells. Cell cycle analysis revealed that it induces arrest in the S/M phases, suggesting a targeted action on parasite proliferation .

| Compound | IC50 (µM) | Effect on Parasite Growth |

|---|---|---|

| This compound | 5-10 | Significant inhibition |

| Harmine | 10-20 | Moderate inhibition |

| 9-Methyl Harmine | 15-25 | Moderate inhibition |

Antitumor Activity

The antitumor potential of this compound has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation and induce apoptosis.

- Mechanisms of Action : Studies have shown that harmine derivatives like this compound can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis through various pathways, including DNA damage response and repression of DNA repair mechanisms .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 8 | Induces apoptosis |

| HCT116 (Colon) | 12 | Cell cycle arrest |

| HepG2 (Liver) | 15 | Inhibition of proliferation |

Synergistic Effects

Research has indicated that when combined with conventional chemotherapeutic agents, this compound can enhance therapeutic efficacy while reducing drug resistance in tumor cells. This synergistic effect is attributed to its ability to modulate key signaling pathways involved in cancer progression .

Case Studies

- Study on Toxoplasma gondii : A study evaluated the effects of various β-carbolines, including this compound, on T. gondii. The results showed a significant reduction in parasite load in treated cultures compared to controls, highlighting its potential as an alternative treatment for toxoplasmosis .

- Antitumor Efficacy : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a marked decrease in tumor volume compared to untreated controls. Histological analyses confirmed increased apoptosis within the tumors .

Propiedades

IUPAC Name |

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-9-14-12(6-7-16(9)2)11-5-4-10(17-3)8-13(11)15-14/h4-8H,1-3H3/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPOLGTUMADPOR-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC2=C1NC3=C2C=CC(=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N2O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.